
N-(4-aminocyclohexyl)-2-chloropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminocyclohexyl)-2-chloropropanamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a chloropropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-chloropropanamide typically involves the reaction of 4-aminocyclohexanol with 2-chloropropanoyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-aminocyclohexanol and 2-chloropropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-aminocyclohexanol is dissolved in an appropriate solvent (e.g., dichloromethane), and the 2-chloropropanoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until completion.
Purification: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-aminocyclohexyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted cyclohexyl derivatives.
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamines.
Hydrolysis: 4-aminocyclohexanol and 2-chloropropanoic acid.
科学的研究の応用
N-(4-aminocyclohexyl)-2-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-(4-aminocyclohexyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the chloropropanamide moiety can participate in covalent bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
類似化合物との比較
Similar Compounds
trans-4-Aminocyclohexanol: A precursor in the synthesis of N-(4-aminocyclohexyl)-2-chloropropanamide.
4-Aminocyclohexanone: Another cyclohexyl derivative with similar structural features.
N-(4-Hydroxycyclohexyl)carbamate: A related compound with a carbamate functional group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H17ClN2O |
|---|---|
分子量 |
204.70 g/mol |
IUPAC名 |
N-(4-aminocyclohexyl)-2-chloropropanamide |
InChI |
InChI=1S/C9H17ClN2O/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13) |
InChIキー |
JNYAAFABZALPKH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1CCC(CC1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


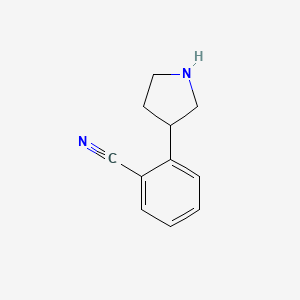
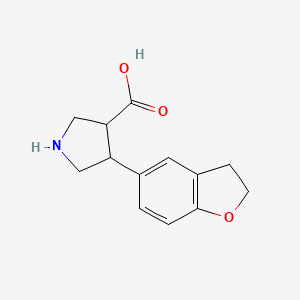
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)

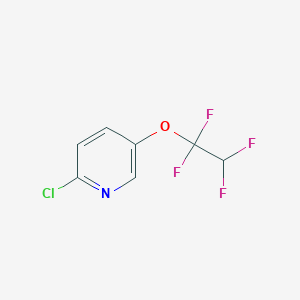

![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
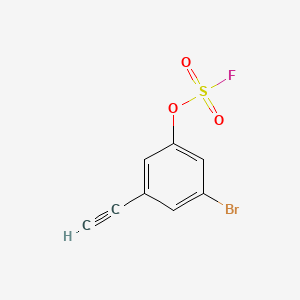
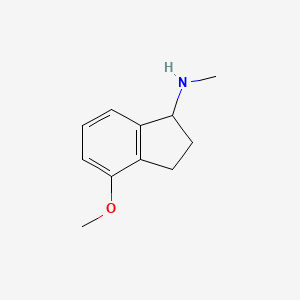
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
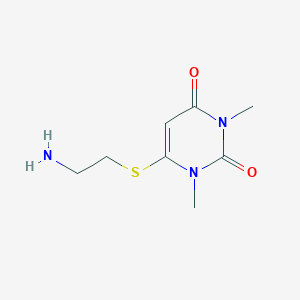
![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)
